molecular formula C17H18N4O4S B2407450 N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021061-11-9

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2407450
CAS No.: 1021061-11-9
M. Wt: 374.42
InChI Key: NZAYKLGZRXKPBM-UHFFFAOYSA-N
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Description

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with specific cellular pathways .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects on cellular pathways. For example, its anticancer activity may involve the inhibition of kinases or other proteins critical for cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(2-(benzo[d][1,3]dioxol-5-ylmethylamino)-2-oxoethyl)pyridazin-3-yl)acetamide
  • N-(6-(2-(benzo[d][1,3]dioxol-5-ylmethylamino)-2-oxoethyl)pyridazin-3-yl)butyramide

Uniqueness

Compared to similar compounds, N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is unique due to its specific thioether linkage, which can influence its binding affinity and specificity towards molecular targets. This structural feature may enhance its biological activity and selectivity, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-2-15(22)19-14-5-6-17(21-20-14)26-9-16(23)18-8-11-3-4-12-13(7-11)25-10-24-12/h3-7H,2,8-10H2,1H3,(H,18,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAYKLGZRXKPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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